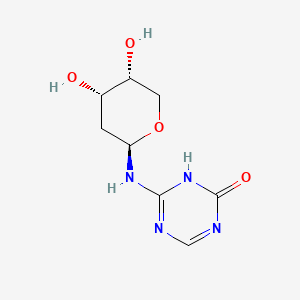
デシタビン不純物 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-D-β-ribopyranosyl-5-azacytosine is an impurity of Decitabine. It has potential carcinogenic activity.
科学的研究の応用
がん治療
デシタビンはシチジンアナログであり、ある種の血球が機能不全になる疾患群である骨髄異形成症候群、および急性白血病(AML)の治療薬です {svg_1}. 世界中で凍結乾燥製剤として市販されています {svg_2}.
DNAメチル化阻害
デシタビンは低メチル化剤です {svg_3}. DNAメチルトランスフェラーゼを阻害することでDNAの低メチル化を行います {svg_4}. デシタビンはアザシチジンと同様に機能しますが、デシタビンはDNA鎖にしか組み込まれないのに対し、アザシチジンはDNA鎖とRNA鎖の両方に組み込まれることができます {svg_5}.
製剤開発
デシタビンは非常に不安定であり、水が存在すると加水分解により分解されます {svg_6}. そのため、非水性注射剤を開発する必要があります {svg_7}. デシタビンを水に長時間さらすと、水による製品の加水分解により、効力の低下や不純物の生成の可能性が高まります {svg_8}.
分析法開発
デシタビン不純物 8は、分析法開発、方法バリデーション(AMV)、品質管理(QC)アプリケーション(治験承認申請(ANDA)用)、またはデシタビンの商業生産に使用できます {svg_9}.
免疫系活性化
低用量デシタビン治療は、選別されたCD4+T細胞の増殖と活性化を促進し、IFN-γ+Th1サブセットの頻度増加と、in vitroおよびin vivoでの細胞傷害活性強化を伴いました {svg_10}.
NF-κB阻害
NF-κB阻害剤BAY 11-7082は、デシタビン誘発CD4+T細胞の増殖とIFN-γ産生を抑制しました {svg_11}.
作用機序
Target of Action
Decitabine impurity 8, also known as 2-Deoxy-D-beta-ribopyranosyl-5-azacytosine, primarily targets DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in the regulation of gene expression .
Mode of Action
Decitabine is a cytidine analogue that integrates into cellular DNA and inhibits the action of DNMTs . This results in global hypomethylation and corresponding alterations in gene expression . It’s worth noting that decitabine can only be incorporated into DNA strands .
Biochemical Pathways
Decitabine affects several biochemical pathways. It has been found to promote the generation and differentiation of regulatory T (Treg) cells, augmenting their immunosuppressive function . It also disrupts mitosis via DNMT1-DNA adducts, challenging the prevailing notion that DNA demethylation is the primary mechanism of action of decitabine .
Pharmacokinetics
Decitabine is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase . The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue .
Result of Action
The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to the reactivation of tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in all types of cancer . It has been shown to have potent antineoplastic activity .
Action Environment
The action of decitabine is influenced by environmental factors. For instance, the lengthy exposure of decitabine in water increases the potential loss of potency and impurity formation due to the hydrolysis of the product by water . Also, pH and temperature are two critical factors that cause decitabine to degrade in the aqueous environment .
特性
CAS番号 |
157771-78-3 |
|---|---|
分子式 |
C8H12N4O4 |
分子量 |
228.21 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(13)5(14)2-16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 |
InChIキー |
HFKZDWIVHJCSBE-KVQBGUIXSA-N |
SMILES |
C1C(C(COC1NC2=NC=NC(=O)N2)O)O |
異性体SMILES |
C1[C@@H]([C@@H](CO[C@H]1N2C=NC(=NC2=O)N)O)O |
正規SMILES |
C1C(C(COC1N2C=NC(=NC2=O)N)O)O |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-Deoxy-D-β-ribopyranosyl-5-azacytosine; 4-Amino-1-(2-deoxy-β-D-erythro-pentopyranosyl)-1,3,5-triazin-2(1H)-one |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















